molecular formula C18H14O2S4 B303312 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol

1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol

Cat. No.: B303312
M. Wt: 390.6 g/mol
InChI Key: VVOGXYRHGQVGHL-UHFFFAOYSA-N
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Description

1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is a tetra-substituted ethanediol derivative where all four hydrogen atoms on the ethanediol backbone are replaced by 2-thienyl groups.

Key characteristics inferred from analogous systems:

  • Stereoelectronic Effects: Thienyl groups likely enhance electron delocalization and influence reactivity in polymerization or coordination chemistry.
  • Thermal Stability: Substituted ethanediols generally exhibit moderate thermal stability, with decomposition temperatures influenced by substituent bulkiness .

Properties

Molecular Formula

C18H14O2S4

Molecular Weight

390.6 g/mol

IUPAC Name

1,1,2,2-tetrathiophen-2-ylethane-1,2-diol

InChI

InChI=1S/C18H14O2S4/c19-17(13-5-1-9-21-13,14-6-2-10-22-14)18(20,15-7-3-11-23-15)16-8-4-12-24-16/h1-12,19-20H

InChI Key

VVOGXYRHGQVGHL-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(C2=CC=CS2)(C(C3=CC=CS3)(C4=CC=CS4)O)O

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)(C(C3=CC=CS3)(C4=CC=CS4)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

(a) 1,1,2,2-Tetraphenyl-1,2-ethanediol (TPED)
  • Structure : Ethanediol with four phenyl substituents.
  • Applications :
    • Thermal initiator in radical polymerization (e.g., styrene polymerization) due to its ability to generate free radicals upon heating .
    • Protecting group for boronic acids, forming stable boronic esters .
  • Properties :
    • Melting point: 171–173°C .
    • Higher steric bulk compared to thienyl analogs, reducing reactivity in certain catalytic systems.
(b) 1,1,2,2-Tetrakis(4-methylphenyl)-1,2-ethanediol
  • Structure : Ethanediol with four 4-methylphenyl groups.
  • Properties :
    • Melting point: 177°C, slightly higher than TPED due to increased symmetry and methyl group packing .
    • Enhanced hydrophobicity compared to unsubstituted phenyl or thienyl derivatives.
(c) 1,1,2,2-Tetraethyl-1,2-ethanediol (Epin)
  • Structure : Ethanediol with four ethyl groups.
  • Applications :
    • Stabilizes allyl boronates in kinetic resolution processes, enabling stereoselective synthesis of homoallylic amines .
  • Key Difference : Aliphatic substituents (ethyl) reduce aromatic conjugation, limiting applications in conductive polymers compared to thienyl or phenyl analogs.

Functional and Reactivity Comparisons

Property 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol (Inferred) TPED Tetrakis(4-methylphenyl) Tetraethyl (Epin)
Melting Point ~160–170°C (estimated) 171–173°C 177°C Not reported
Electron Delocalization High (thienyl π-system) Moderate (phenyl) Moderate (methylphenyl) Low (ethyl)
Polymerization Utility Potential initiator in conductive polymers Radical initiator Limited data Not applicable
Steric Bulk Moderate (thienyl < phenyl) High High Low

Key Research Findings

Thermal Initiation Efficiency: TPED initiates styrene polymerization at 120°C with a radical generation efficiency of ~75%, outperforming non-aromatic analogs . Thienyl derivatives may exhibit lower initiation temperatures due to sulfur’s electron-withdrawing effects, though direct data is lacking.

Boronic Ester Stability :

  • TPED-derived boronic esters are stable under acidic conditions, making them useful in Suzuki-Miyaura couplings . Thienyl analogs could offer improved solubility in polar solvents.

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